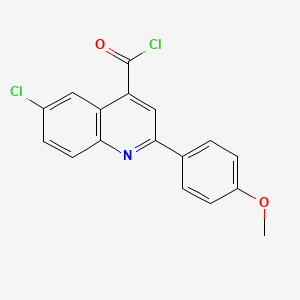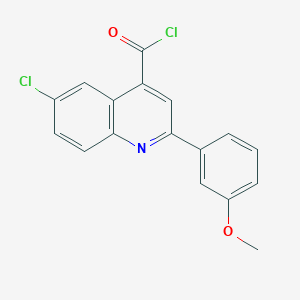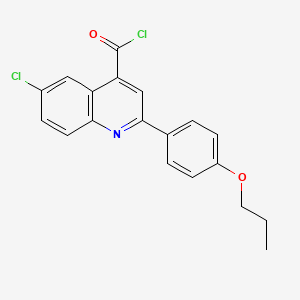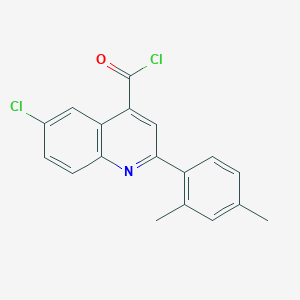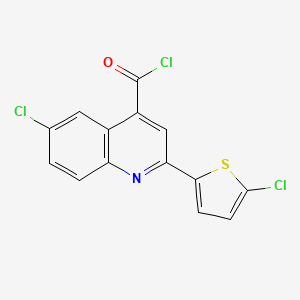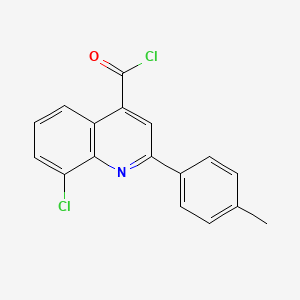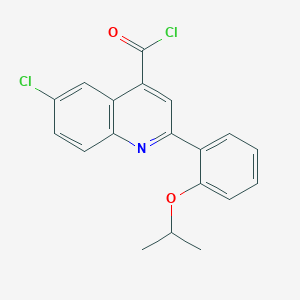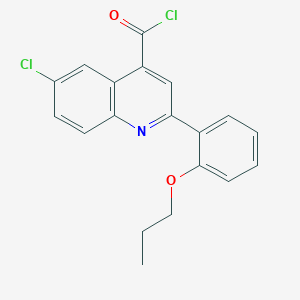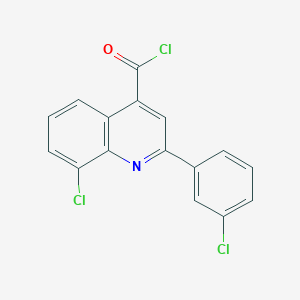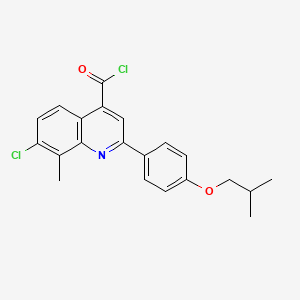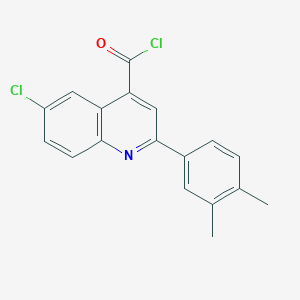
(4-メチル-2-ニトロフェノキシ)アセチルクロリド
概要
説明
(4-Methyl-2-nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitro group and a methyl group on a phenoxy ring, which is further connected to an acetyl chloride group.
科学的研究の応用
(4-Methyl-2-nitrophenoxy)acetyl chloride is utilized in various scientific research applications, including:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
作用機序
Target of Action
Compounds like “(4-Methyl-2-nitrophenoxy)acetyl chloride” often target specific enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups .
Mode of Action
The compound could interact with its targets through various mechanisms, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function . The exact mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and size could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to alterations in the levels of certain molecules in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
(4-Methyl-2-nitrophenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with various enzymes, proteins, and other biomolecules through acylation reactions. The compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial for studying protein structure and function, as well as for developing new therapeutic agents .
Cellular Effects
The effects of (4-Methyl-2-nitrophenoxy)acetyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of (4-Methyl-2-nitrophenoxy)acetyl chloride involves its ability to acylate amino groups in proteins and peptides. This acylation reaction leads to the formation of stable amide bonds, which can alter the structure and function of the target proteins. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, (4-Methyl-2-nitrophenoxy)acetyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methyl-2-nitrophenoxy)acetyl chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to (4-Methyl-2-nitrophenoxy)acetyl chloride can lead to cumulative effects on cellular function, including alterations in protein structure and function, changes in gene expression, and disruptions in cellular metabolism .
Dosage Effects in Animal Models
The effects of (4-Methyl-2-nitrophenoxy)acetyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, (4-Methyl-2-nitrophenoxy)acetyl chloride can induce toxic effects, including cellular damage, inflammation, and apoptosis. Threshold effects are observed, where a specific dosage range leads to maximal therapeutic effects without causing adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .
Metabolic Pathways
(4-Methyl-2-nitrophenoxy)acetyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, ultimately impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of (4-Methyl-2-nitrophenoxy)acetyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, (4-Methyl-2-nitrophenoxy)acetyl chloride can interact with intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can influence its activity and function within the cells .
Subcellular Localization
The subcellular localization of (4-Methyl-2-nitrophenoxy)acetyl chloride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of (4-Methyl-2-nitrophenoxy)acetyl chloride can influence its activity and function, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-nitrophenoxy)acetyl chloride typically involves the reaction of (4-Methyl-2-nitrophenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction proceeds as follows:
(4-Methyl-2-nitrophenoxy)acetic acid+SOCl2→(4-Methyl-2-nitrophenoxy)acetyl chloride+SO2+HCl
This method ensures the conversion of the carboxylic acid group to an acyl chloride group, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methyl-2-nitrophenoxy)acetyl chloride may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Methyl-2-nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH4).
Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like LiAlH4 are employed under controlled conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under specific conditions to achieve the desired substitution.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Phenoxy Derivatives: Formed from electrophilic aromatic substitution reactions.
類似化合物との比較
Similar Compounds
(4-Methyl-2-nitrophenoxy)acetic acid: The precursor to (4-Methyl-2-nitrophenoxy)acetyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
(4-Methyl-2-nitrophenoxy)ethyl chloride: Similar structure but with an ethyl group instead of an acetyl group.
(4-Methyl-2-nitrophenoxy)benzoyl chloride: Contains a benzoyl group instead of an acetyl group.
Uniqueness
(4-Methyl-2-nitrophenoxy)acetyl chloride is unique due to its combination of functional groups, which confer distinct reactivity patterns. The presence of both a nitro group and an acyl chloride group allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis and research applications.
特性
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6-2-3-8(15-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNFCXRVIQKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




